4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol
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Overview
Description
4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . This compound belongs to the class of benzodiazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol typically involves the reaction of 1-methyl-1H-1,3-benzodiazol-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,3-benzodiazol-2-ol: Lacks the methanesulfonyl group, resulting in different chemical and biological properties.
4-chloro-1-methyl-1H-1,3-benzodiazol-2-ol: Contains a chloro group instead of a methanesulfonyl group, leading to different reactivity and applications.
Uniqueness
4-methanesulfonyl-1-methyl-1H-1,3-benzodiazol-2-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1699191-56-4 |
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Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-methyl-7-methylsulfonyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O3S/c1-11-6-4-3-5-7(15(2,13)14)8(6)10-9(11)12/h3-5H,1-2H3,(H,10,12) |
InChI Key |
ZQJJFEOVNMVREP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)S(=O)(=O)C)NC1=O |
Purity |
95 |
Origin of Product |
United States |
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